(3-Isocyanatopropoxy)benzene
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Description
“(3-Isocyanatopropoxy)benzene” is a chemical compound with the molecular formula C10H11NO2 . It contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic isocyanate, and 1 aromatic ether . The molecule consists of 24 atoms: 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring with an isocyanate and an ether functional group . The isocyanate group is aliphatic, and the ether group is aromatic .Scientific Research Applications
1. Isocyanate Research and Development
(Jianxun et al., 2018) discuss 1,3-Bis(isocyanatomethyl)benzene, a quality performance isocyanate with excellent resistance properties, widely used in optical polymer composite materials, construction, and automotive industries. This paper focuses on the synthesis optimization of 1,3-Bis(isocyanatomethyl)benzene, exploring a safe, environmentally friendly synthesis route for this isocyanate.
2. Organic/Inorganic Hybrid Structures
(Marwitz et al., 2009) explore the significance of benzene and its derivatives in various applications, including biomedical research and materials science. The study focuses on the development of boron–nitrogen heterocycles and their properties, contributing to the understanding of benzene-based organic/inorganic hybrid structures.
3. Benzene Metabolism and Toxicity
(Kalf, 1987) provides an overview of benzene as an industrial chemical and environmental pollutant. The paper discusses its metabolism, genotoxicity, and carcinogenic effects, which are vital in understanding the implications of benzene and its derivatives in human health and environmental studies.
4. Catalytic Reactions Involving Isocyanates
(Jing et al., 2014) study the catalytic reactions of isocyanates, which is relevant for the synthesis of various benzannulated heterocycles. This research contributes to the understanding of reactions involving isocyanates like (3-Isocyanatopropoxy)benzene.
5. Synthesis of Benzene Derivatives
(Zhu et al., 2014) report on an efficient method for synthesizing substituted benzene molecules, constructing the benzene core through a carbene-catalyzed formal [3+3] reaction. This innovative approach is relevant for large-scale preparation of biomedical and functional materials involving benzene derivatives.
Properties
IUPAC Name |
3-isocyanatopropoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-11-7-4-8-13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPMIFUYRTISC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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